4,4'-Thiobis[2,5-xylenol]

Catalog No.
S12450574
CAS No.
79718-64-2
M.F
C16H18O2S
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiobis[2,5-xylenol]

CAS Number

79718-64-2

Product Name

4,4'-Thiobis[2,5-xylenol]

IUPAC Name

4-(4-hydroxy-2,5-dimethylphenyl)sulfanyl-2,5-dimethylphenol

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C16H18O2S/c1-9-7-15(11(3)5-13(9)17)19-16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3

InChI Key

WMEUAJNEHZPXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C)C)O

4,4'-Thiobis[2,5-xylenol] is a chemical compound characterized by its unique structure, which features a sulfur atom linking two 2,5-xylenol moieties. Its molecular formula is C16H18O2S, and it has a molecular weight of approximately 274.38 g/mol . This compound is primarily recognized for its antioxidant properties, making it useful in various industrial applications, particularly in polymer chemistry where it helps prevent oxidative degradation of materials .

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones when treated with agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Under reducing conditions, it can convert to sulfides using reducing agents like lithium aluminum hydride.
  • Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, typically involving bromine or nitric acid as reagents .

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Sulfides.
  • Substitution: Halogenated or nitrated phenolic derivatives.

4,4'-Thiobis[2,5-xylenol] exhibits significant biological activity due to its antioxidant properties. It interacts with reactive oxygen species and free radicals, thereby mitigating oxidative stress. Research indicates that it enhances the activity of natural killer cells and serum complement, which are crucial for innate immunity. Additionally, it can stabilize proteins and other biomolecules against oxidative damage .

Mechanism of Action

The antioxidant mechanism involves the donation of hydrogen atoms from the phenolic groups to neutralize reactive species. The sulfur atom also plays a role in stabilizing the resulting radicals, enhancing the compound's protective effects against oxidative damage .

The synthesis of 4,4'-Thiobis[2,5-xylenol] typically involves the reaction of 2,5-xylenol with sulfur dichloride or sulfur monochloride under controlled conditions. A base such as sodium hydroxide is used to neutralize hydrochloric acid produced during the reaction. The product is purified through recrystallization or chromatography to achieve high purity levels.

Industrial Production

In industrial settings, production is scaled up by optimizing reaction conditions like temperature and pressure. Continuous flow reactors are often employed to ensure consistent quality and yield of the final product .

4,4'-Thiobis[2,5-xylenol] finds applications across various fields:

  • Polymer Chemistry: Acts as an antioxidant to enhance the durability and lifespan of plastics and rubber.
  • Biological Research: Investigated for potential protective effects against oxidative stress in biological systems.
  • Pharmaceuticals: Explored for its use as an antioxidant agent in drug formulations .

Studies on 4,4'-Thiobis[2,5-xylenol] have demonstrated its ability to interact with various enzymes involved in oxidative stress responses. It has been shown to enhance the activity of enzymes such as peroxidases and catalases that detoxify reactive oxygen species. This interaction contributes to its potential therapeutic applications in conditions associated with oxidative stress .

Several compounds share structural similarities with 4,4'-Thiobis[2,5-xylenol], including:

Compound NameStructure TypeUnique Features
4,4'-Thiobis(2,6-xylenol)Thiobis compoundKnown for broader industrial applications
2,6-Di-tert-butylphenolPhenolic antioxidantExhibits higher thermal stability
6-tert-butyl-2-methylphenolAntioxidantCommonly used in plastics
2,5-DimethylphenolSimple phenolic compoundUsed as a precursor in chemical synthesis

Uniqueness of 4,4'-Thiobis[2,5-xylenol]

What sets 4,4'-Thiobis[2,5-xylenol] apart is its dual phenolic structure linked by sulfur atoms which enhances its antioxidant capacity compared to simpler phenolic compounds. This unique configuration allows it to effectively scavenge free radicals while providing stability against oxidative degradation.

Traditional Thioetherification Approaches

The classical synthesis of 4,4'-thiobis[2,5-xylenol] relies on thioetherification reactions between 2,5-xylenol derivatives and sulfur-containing reagents. A widely documented method involves the condensation of 2,5-dimethylphenol with sulfur dichloride (SCl₂) in non-polar solvents such as carbon disulfide or petroleum ether. This reaction typically proceeds under anhydrous conditions at temperatures between 0–25°C to minimize side reactions. For example, treating 2,5-dimethylphenol with SCl₂ in carbon disulfide yields 4,4'-thiobis[2,5-xylenol] with approximately 70–80% efficiency after recrystallization from ethanol.

A critical factor in traditional methods is the stoichiometric control of SCl₂. Excess reagent leads to over-sulfonation, forming tris- or tetrasulfide byproducts, while insufficient quantities result in incomplete bridging. Catalysts such as iron filings or zinc chloride are often introduced to accelerate the reaction kinetics. However, these methods face limitations due to the corrosive nature of SCl₂ and the generation of hydrogen chloride gas, necessitating specialized equipment for gas scrubbing.

Table 1: Reaction Conditions for SCl₂-Mediated Thioetherification

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents polysulfides
SolventCarbon disulfideEnhances reagent solubility
Molar Ratio (SCl₂)0.5:1 (SCl₂:xylenol)Minimizes over-sulfonation
CatalystFe (1–2 wt%)Accelerates bridging

Green Chemistry Synthesis Pathways

To address environmental and safety concerns, recent protocols have eliminated sulfur dichloride in favor of thiourea and iodide-based systems. A patented method employs 2-tert-butyl-5-methylphenol, silver nitrate, iodine, and thiourea under light-free conditions to construct the sulfur bridge. In this approach, silver iodide forms in situ, acting as a transient intermediate that facilitates the coupling of phenolic monomers. The reaction proceeds in methylene chloride or chloroform, with triethylamine serving as a base to neutralize hydrogen iodide byproducts.

Notably, this method achieves 90% yield with 98.6% purity, as confirmed by ESI-MS and melting point analysis. The replacement of SCl₂ with thiourea circumvents HCl emissions, while silver and copper catalysts are recoverable and reusable, aligning with circular chemistry principles.

Table 2: Green Synthesis Parameters and Outcomes

ComponentRoleEnvironmental Benefit
ThioureaSulfur sourceNon-toxic, low volatility
Silver nitrateOxidizing agentEnables iodide mediation
CopperCatalystRecyclable, low leaching
TriethylamineBaseNeutralizes HI byproducts

Catalytic Systems for Sulfur Bridging Reactions

Advanced catalytic systems have emerged to enhance the regioselectivity and efficiency of sulfur bridging. Copper-based catalysts, particularly in combination with thiourea, demonstrate exceptional performance in mediating the coupling of 2,5-xylenol derivatives. For instance, a Cu/thiourea system in dichloromethane achieves near-quantitative conversion at 60–100°C, with the catalyst recovered via filtration and reused for five cycles without significant activity loss.

Mechanistic studies suggest that copper facilitates the deprotonation of phenolic hydroxyl groups, enabling nucleophilic attack on the sulfur atom in thiourea. This pathway avoids the formation of electrophilic sulfur intermediates, reducing the likelihood of polysulfide contaminants. Additionally, asymmetric N,S-coordinated single-atom catalysts, as explored in electrocatalytic studies, provide insights into sulfur-bridge stabilization under mild conditions.

Table 3: Catalytic Performance Metrics

Catalyst SystemTemperature (°C)Yield (%)Turnover Frequency (h⁻¹)
Cu/thiourea60–1009012.5
FeCl₃/SCl₂0–25758.2
AgI/thiourea25–508510.1

Free Radical Scavenging Kinetics Analysis

The kinetic analysis of free radical scavenging by 4,4'-Thiobis[2,5-xylenol] reveals sophisticated reaction mechanisms that govern its effectiveness in polymer systems [21] [31]. The rate of radical scavenging follows first-order kinetics with respect to both the antioxidant concentration and the radical species concentration [21] [31].

Table 1: Kinetic Parameters for 4,4'-Thiobis[2,5-xylenol] Radical Scavenging

Radical SpeciesRate Constant (M⁻¹s⁻¹)Temperature (K)Activation Energy (kJ/mol)
Peroxyl Radicals1.5 × 10⁷33345.2
Alkyl Radicals8.2 × 10⁶33338.7
Hydroxyl Radicals2.1 × 10⁸33328.9

The reaction mechanism involves multiple steps beginning with the abstraction of hydrogen from the phenolic hydroxyl group [21] [28]. The propagation phase demonstrates that 4,4'-Thiobis[2,5-xylenol] effectively interrupts the radical chain reaction by forming stable phenoxyl radicals [28] [31]. The termination step occurs through radical-radical recombination or through the formation of non-radical products [28].

The bond dissociation energy of the oxygen-hydrogen bond in 4,4'-Thiobis[2,5-xylenol] significantly influences the scavenging activity [21]. Lower bond dissociation energies facilitate easier hydrogen abstraction and enhance antioxidant effectiveness [21]. The electron-donating methyl groups in the 2,5-positions stabilize the resulting phenoxyl radical through hyperconjugation effects [20] [21].

Kinetic studies reveal that the scavenging rate exhibits temperature dependence following the Arrhenius equation [21] [31]. The activation energies for different radical species vary considerably, with hydroxyl radicals showing the lowest activation energy due to their high reactivity [21]. The rate constants demonstrate that 4,4'-Thiobis[2,5-xylenol] exhibits superior scavenging activity compared to many conventional phenolic antioxidants [21] [31].

Table 2: Comparative Scavenging Efficiency Data

CompoundDPPH Scavenging Rate (s⁻¹)Superoxide Scavenging (%)Beta-Carotene Protection (%)
4,4'-Thiobis[2,5-xylenol]2.34 × 10⁻²78.385.2
Butylated Hydroxytoluene1.89 × 10⁻²62.171.4
Propyl Gallate3.12 × 10⁻²84.789.6

Synergistic Effects with Co-Stabilizers

The synergistic interactions between 4,4'-Thiobis[2,5-xylenol] and various co-stabilizers demonstrate enhanced polymer protection compared to individual stabilizer performance [23] [33]. Synergistic effects occur when the combined antioxidant activity exceeds the sum of individual activities, resulting in superior polymer stabilization [23] [32].

Phosphite co-stabilizers exhibit remarkable synergism with 4,4'-Thiobis[2,5-xylenol] through complementary mechanisms [12] [32]. While the phenolic compound scavenges free radicals, phosphites decompose hydroperoxides, creating a comprehensive stabilization system [12] [32]. This dual mechanism prevents both the initiation and propagation phases of oxidative degradation [32].

Table 3: Synergistic Effectiveness with Co-Stabilizers

Co-Stabilizer SystemSynergy IndexInduction Time (min)Thermal Stability (°C)
4,4'-Thiobis[2,5-xylenol] alone1.0087285
With Phosphite Ester2.34203312
With Hindered Amine1.89164298
With Metal Stearate1.67145291

Hindered amine light stabilizers demonstrate significant synergistic effects with 4,4'-Thiobis[2,5-xylenol] particularly under photooxidative conditions [8] [25]. The combination mechanism involves the regeneration of the phenolic antioxidant through electron transfer processes [23] [25]. This regenerative cycle extends the effective lifetime of the stabilizer system [23].

The synergistic index calculation reveals quantitative measures of cooperative effects [23] [33]. Values greater than unity indicate positive synergism, while values below unity suggest antagonistic interactions [23]. The highest synergistic indices occur with phosphite co-stabilizers, demonstrating optimal compatibility and complementary mechanisms [32] [33].

Metal-based co-stabilizers, particularly zinc and calcium stearates, exhibit moderate synergistic effects with 4,4'-Thiobis[2,5-xylenol] [33]. The mechanism involves the formation of stable metal-antioxidant complexes that enhance thermal stability [33]. However, excessive metal concentrations can lead to pro-oxidant effects, necessitating careful optimization [33].

Polymer Stabilization Mechanisms Under Ultraviolet Irradiation

Ultraviolet irradiation initiates complex photodegradation processes in polymers that 4,4'-Thiobis[2,5-xylenol] effectively mitigates through multiple protective mechanisms [18] [25]. Ultraviolet radiation causes photooxidative degradation resulting in polymer chain breaking, free radical formation, and molecular weight reduction [18] [29].

The photostabilization mechanism of 4,4'-Thiobis[2,5-xylenol] operates through excited-state quenching and radical scavenging pathways [18] [25]. The compound absorbs ultraviolet radiation in the wavelength range of 280-320 nanometers, preventing direct photolysis of polymer chains [25] [29]. The absorbed energy dissipates safely through non-radiative pathways including internal conversion and intersystem crossing [29].

Table 4: Ultraviolet Stabilization Performance Data

Irradiation ConditionWeight Loss (%)Molecular Weight Retention (%)Surface Degradation Depth (μm)
Control (no stabilizer)12.734.2145
With 4,4'-Thiobis[2,5-xylenol]3.178.923
Accelerated Weathering8.452.767

The photolysis mechanism involves the homolytic cleavage of carbon-hydrogen bonds in polymer chains upon ultraviolet absorption [18] [28]. 4,4'-Thiobis[2,5-xylenol] interrupts this process by scavenging the photogenerated free radicals before they can initiate chain reactions [18] [28]. The phenoxyl radicals formed are sufficiently stable to prevent further propagation reactions [20] [28].

Autoxidation represents the secondary degradation pathway where photogenerated radicals react with atmospheric oxygen [18] [25]. The resulting peroxyl radicals abstract hydrogen atoms from polymer chains, creating a self-perpetuating degradation cycle [28] [29]. 4,4'-Thiobis[2,5-xylenol] effectively terminates this cycle by donating hydrogen atoms to peroxyl radicals [28].

The effectiveness of ultraviolet stabilization depends on the compound's photostability and ability to maintain activity under continuous irradiation [29]. Studies demonstrate that 4,4'-Thiobis[2,5-xylenol] exhibits excellent photostability with minimal degradation under accelerated weathering conditions [29]. The sulfur bridge enhances the overall stability of the molecule compared to conventional phenolic antioxidants [20].

Wavelength selectivity plays a crucial role in photostabilization effectiveness [25] [29]. 4,4'-Thiobis[2,5-xylenol] demonstrates optimal absorption characteristics that overlap with the most damaging ultraviolet wavelengths for common polymers [25]. This selective absorption maximizes protective efficiency while minimizing interference with visible light transmission [29].

Table 5: Wavelength-Dependent Protection Efficiency

Wavelength Range (nm)Absorption CoefficientProtection FactorPolymer Degradation Reduction (%)
280-3008,5004.289.3
300-3206,2003.882.7
320-3403,1002.167.4
340-3601,4001.334.8

4,4'-Thiobis[2,5-xylenol] serves as a crucial stabilizing agent in high-performance polymer composites, where its unique molecular structure provides exceptional thermal and oxidative stability. The compound's sulfur-bridged bisphenolic structure enables it to function as a primary antioxidant through hydrogen atom donation mechanisms, effectively neutralizing free radicals that would otherwise cause polymer degradation [1] [2].

In epoxy-based composite systems, 4,4'-Thiobis[2,5-xylenol] demonstrates remarkable effectiveness in extending the operational temperature range of carbon fiber reinforced plastics. Research indicates that incorporation of this compound at loading levels of 0.1-2.0 weight percent can increase the thermal stability of epoxy/carbon fiber composites by 25-40°C, while simultaneously enhancing the oxidative induction time by 150-300% [3] [4]. The compound's high melting point of 187.5-189.0°C and thermal stability exceeding 250°C make it particularly suitable for aerospace and automotive applications where elevated temperature performance is critical [2] [5].

The effectiveness of 4,4'-Thiobis[2,5-xylenol] in polyethylene-based composites has been extensively documented. When incorporated into high-density polyethylene glass fiber systems, the compound provides a thermal stability improvement of 15-25°C and increases oxidative induction time by 200-400%. This enhancement is attributed to the compound's ability to form stable phenoxy radicals that interrupt the oxidative degradation cascade [3] [6].

In polypropylene composites reinforced with talc, 4,4'-Thiobis[2,5-xylenol] exhibits synergistic effects with secondary antioxidants, providing thermal stability improvements of 20-30°C. The compound's compatibility with polypropylene matrices is enhanced by its organic solvent solubility and relatively low volatility, characterized by a flash point of 219.3°C [2] [7].

Table 1: Physical and Chemical Properties of 4,4'-Thiobis[2,5-xylenol]

PropertyValueReference
Molecular FormulaC₁₆H₁₈O₂SChemsrc database
Molecular Weight (g/mol)274.38Chemsrc database
CAS Number18525-99-0Chemsrc database
Melting Point (°C)187.5-189.0Vulcanchem product spec
Boiling Point (°C)452Chemsrc database
Flash Point (°C)219.3Chemsrc database
Density (g/cm³)1.23Chemsrc database
Thermal Stability (°C)>250Thermal analysis studies
SolubilityBenzene, organic solventsSolubility studies
Physical StateSolidMaterial specifications
ColorWhite to off-whitePhysical appearance
Antioxidant ActivityHigh phenolic antioxidantAntioxidant research

Interface Modification in Nanocomposite Systems

The application of 4,4'-Thiobis[2,5-xylenol] in nanocomposite interface modification represents a significant advancement in materials engineering. The compound's bifunctional nature, combining phenolic antioxidant properties with sulfur-bridged architecture, enables it to function as an effective coupling agent at the nanoscale interface between organic polymer matrices and inorganic nanofillers [8] [9].

In carbon nanotube-polymer nanocomposites, 4,4'-Thiobis[2,5-xylenol] enhances interfacial adhesion through multiple mechanisms. The compound's phenolic hydroxyl groups can form hydrogen bonds with functionalized carbon nanotube surfaces, while the sulfur bridge provides additional interaction sites. This dual functionality results in improved stress transfer efficiency and enhanced mechanical properties. Studies demonstrate that polyamide-carbon nanotube composites modified with 4,4'-Thiobis[2,5-xylenol] exhibit thermal stability improvements of 30-45°C and oxidative induction time enhancements of 250-500% [8] [10].

The interface modification capabilities of 4,4'-Thiobis[2,5-xylenol] extend to silica-based nanocomposite systems. In thermoplastic polyurethane-silica composites, the compound facilitates the formation of a stable interfacial layer through silanization reactions and hydrogen bonding interactions. The resulting nanocomposites show improved thermal stability (10-20°C increase) and enhanced oxidative resistance (120-250% improvement in induction time) [11] [9].

Research on polar polymer nanocomposites reveals that 4,4'-Thiobis[2,5-xylenol] contributes to the formation of bound interfacial layers around nanoparticles. These interfacial regions, characterized by aligned dipoles and altered molecular conformations, significantly influence the bulk properties of the nanocomposite. The compound's ability to modify local molecular environments at the nanoscale interface results in enhanced dielectric properties and improved mechanical performance [9] [12].

The effectiveness of 4,4'-Thiobis[2,5-xylenol] as an interface modifier is particularly pronounced in hybrid nanocomposite systems. In graphene oxide-multiwalled carbon nanotube polymer composites, the compound facilitates the formation of interconnected networks that improve both thermal and electrical conductivity. The sulfur-bridged structure provides additional crosslinking sites that enhance the overall stability of the nanocomposite architecture [13] [10].

Table 2: Applications of 4,4'-Thiobis[2,5-xylenol] in Advanced Materials

Application AreaFunctionTypical Loading (wt%)Performance Benefit
High-Performance Polymer CompositesPrimary antioxidant stabilizer0.1-2.0Enhanced thermal stability
Nanocomposite Interface ModificationInterface coupling agent0.5-1.5Improved filler-matrix adhesion
Multifunctional CoatingsUV/thermal stabilizer0.2-1.0Extended service life
Thermal StabilizationHeat resistance enhancer0.1-1.0Higher temperature resistance
Oxidation ProtectionFree radical scavenger0.1-0.5Reduced degradation
Polymer Processing AidProcessing stabilizer0.1-0.5Better processability

Multifunctional Coatings Development

4,4'-Thiobis[2,5-xylenol] plays a pivotal role in the development of multifunctional coatings that combine thermal stability, UV protection, and oxidation resistance. The compound's unique molecular architecture enables it to address multiple degradation mechanisms simultaneously, making it an ideal component for advanced coating formulations [13] [14].

In epoxy-based multifunctional coatings, 4,4'-Thiobis[2,5-xylenol] functions as both a thermal stabilizer and a UV screening agent. The compound's aromatic structure provides inherent UV absorption capabilities, with cutoff wavelengths around 350 nanometers, effectively protecting the underlying polymer matrix from photodegradation. When incorporated at concentrations of 0.2-1.0 weight percent, these coatings demonstrate extended service life under harsh environmental conditions [13] [15].

The application of 4,4'-Thiobis[2,5-xylenol] in polyurethane coatings has shown remarkable results in aerospace applications. The compound's high thermal stability (>250°C) and excellent compatibility with polyurethane matrices enable the development of coatings that maintain their protective properties at elevated temperatures. These coatings exhibit enhanced scratch resistance and improved mechanical properties due to the compound's ability to form crosslinked networks through its sulfur-bridged structure [14] [16].

In water-based coating systems, 4,4'-Thiobis[2,5-xylenol] provides unique advantages due to its organic solvent solubility and thermal stability. The compound can be effectively incorporated into aqueous coating formulations through emulsification techniques, resulting in environmentally friendly coatings with superior performance characteristics. These systems demonstrate improved resistance to thermal cycling and enhanced durability under outdoor exposure conditions [4] [17].

The development of hybrid organic-inorganic coatings incorporating 4,4'-Thiobis[2,5-xylenol] represents a significant advancement in coating technology. The compound's ability to interact with both organic and inorganic components enables the formation of highly crosslinked networks that provide exceptional barrier properties. These coatings exhibit reduced oxygen permeability and enhanced chemical resistance, making them suitable for protective applications in harsh industrial environments [13] [15].

Recent research has demonstrated the effectiveness of 4,4'-Thiobis[2,5-xylenol] in developing self-healing coating systems. The compound's phenolic structure can participate in reversible chemical reactions that enable the coating to repair minor damage automatically. This self-healing capability is particularly valuable in aerospace and marine applications where coating integrity is critical for long-term performance [14] [17].

Table 3: Performance Enhancement in Polymer Composites with 4,4'-Thiobis[2,5-xylenol]

Composite SystemMatrix PolymerReinforcementThermal Stability Improvement (°C)Oxidative Induction Time Enhancement (%)
Epoxy/Carbon FiberEpoxy resinCarbon fiber+25-40150-300
Polyethylene/Glass FiberHDPEGlass fiber+15-25200-400
Polypropylene/TalcPPTalc+20-30180-350
Polyamide/Carbon NanotubePA6CNT+30-45250-500
Thermoplastic Polyurethane/SilicaTPUSilica+10-20120-250

The multifunctional nature of 4,4'-Thiobis[2,5-xylenol] extends to its application in conductive coatings. When combined with conductive fillers such as carbon nanotubes or graphene, the compound helps maintain the electrical properties of the coating while providing thermal and oxidative stability. These coatings find applications in electromagnetic interference shielding and static dissipation systems [13] [10].

The incorporation of 4,4'-Thiobis[2,5-xylenol] in bio-based coating systems has opened new avenues for sustainable coating development. The compound's compatibility with renewable polymer matrices enables the creation of environmentally friendly coatings without compromising performance characteristics. These bio-based coatings demonstrate comparable thermal stability and oxidation resistance to conventional petroleum-based systems [17] [15].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.10275099 g/mol

Monoisotopic Mass

274.10275099 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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